molecular formula C8H13NO3 B1353288 (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid CAS No. 488703-59-9

(1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid

Cat. No.: B1353288
CAS No.: 488703-59-9
M. Wt: 171.19 g/mol
InChI Key: LNNRRNLGMOUZCT-PHDIDXHHSA-N
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Description

(1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid is a chiral compound with significant importance in organic chemistry. It is characterized by its two stereocenters, which give it unique properties and potential applications in various fields. This compound is often studied for its potential in asymmetric synthesis and its role as an intermediate in the production of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid typically involves the resolution of racemic mixtures or the use of chiral starting materials. One common method is the catalytic hydrogenation of cyclohexene derivatives followed by the introduction of the carbamoyl and carboxylic acid groups under controlled conditions. The reaction conditions often include the use of specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry is achieved.

Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic processes, where the resolution of enantiomers is achieved through the use of chiral catalysts or chiral auxiliaries. The process is optimized for high yield and purity, often involving multiple steps of purification and crystallization to isolate the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions: (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carbamoyl group to an amine.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexylamines.

Scientific Research Applications

(1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential as a precursor for pharmaceuticals, particularly in the development of drugs with specific stereochemistry.

    Industry: It is used in the production of polymers and other materials where chirality is crucial for the material’s properties.

Mechanism of Action

The mechanism of action of (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid involves its interaction with various molecular targets, depending on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor ligand, modulating biochemical pathways. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity, influencing its overall effectiveness.

Comparison with Similar Compounds

    (1S,2S)-2-Carbamoyl-cyclohexanecarboxylic acid: The enantiomer of the compound, with different stereochemistry.

    Cyclohexane-1,2-dicarboxylic acid: A related compound lacking the carbamoyl group.

    Cyclohexanecarboxylic acid: A simpler analog with only one carboxylic acid group.

Uniqueness: (1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. Its ability to participate in asymmetric synthesis and its potential biological activity make it a valuable compound in research and industrial applications.

Properties

IUPAC Name

(1R,2R)-2-carbamoylcyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c9-7(10)5-3-1-2-4-6(5)8(11)12/h5-6H,1-4H2,(H2,9,10)(H,11,12)/t5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNNRRNLGMOUZCT-PHDIDXHHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)C(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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